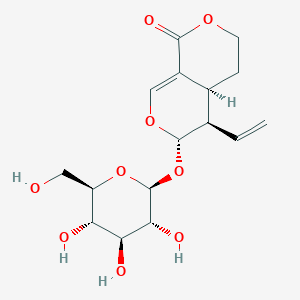

(-)-Sweroside

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2,6-8,10-13,15-20H,1,3-5H2/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJGJMKGNMDJCI-ZASXJUAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161955 | |

| Record name | Sweroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14215-86-2 | |

| Record name | (-)-Sweroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14215-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sweroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014215862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sweroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SWEROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3YG76417O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Sweroside: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

(-)-Sweroside, a secoiridoid glycoside found in various medicinal plants, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the chemical properties, biological activities, and mechanisms of action of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the intricate signaling pathways modulated by this compound. The multifaceted therapeutic potential of this compound, including its anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects, is highlighted, offering a foundation for future research and clinical translation.

Chemical Properties

This compound is a monoterpenoid glycoside with the molecular formula C₁₆H₂₂O₉ and a molecular weight of 358.34 g/mol .[1] It is characterized as an odorless, bitter-tasting powder with high stability.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂O₉ | [1][3] |

| Molecular Weight | 358.34 g/mol | [1] |

| CAS Number | 14215-86-2 | [1][3] |

| Melting Point | 106-109 °C | [3] |

| Solubility | Soluble in water, methanol, chloroform, DMSO; Insoluble in petroleum ether | [4] |

| Appearance | White to off-white solid | [4] |

Biological Activities and Efficacy

This compound exhibits a remarkable range of biological activities, positioning it as a strong candidate for therapeutic development. Its efficacy has been demonstrated in numerous preclinical studies, with key quantitative data summarized below.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[5][6] It has been shown to suppress the release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), IL-6, and IL-8.[2][5] Furthermore, it inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes pivotal to the inflammatory process.[5]

| Assay/Model | Organism/Cell Line | Concentration/Dose | Observed Effect | Reference |

| Chronic Liver Injury Model | Rat | 75-250 mg/kg (oral) | Alleviation of hepatic inflammation and promotion of liver repair. | [5] |

| LPS-induced Acute Lung Injury | Mouse | Not specified | Reduction of inflammatory cell infiltration and pro-inflammatory cytokine levels. | [3] |

| Palmitic Acid-induced Endothelial Inflammation | Mouse Aortic Endothelial Cells (MAECs) | 1 µg/mL | Attenuation of endothelial inflammation, apoptosis, and adhesion responses. | [7] |

| LPS-induced Inflammation | RAW264.7 Macrophages | Not specified | Suppression of pro-inflammatory cytokines. | [1] |

| High Glucose-induced Inflammation | Human Kidney (HK-2) Cells | 25, 50, 100 µM | Inhibition of inflammatory cytokine secretion (TNF-α, IL-1β, VCAM-1). | [8] |

Antioxidant Activity

The antioxidant properties of this compound are a cornerstone of its therapeutic potential. It functions by enhancing the activity of endogenous antioxidant enzymes and directly scavenging free radicals.[2]

| Assay | Result | Reference |

| ABTS Radical Scavenging | 0.34 ± 0.08 mg Trolox Equivalents (TE)/g | [9] |

| Cupric Reducing Antioxidant Capacity (CUPRAC) | 21.14 ± 0.43 mg TE/g | [9] |

| Ferric Reducing Antioxidant Power (FRAP) | 12.32 ± 0.20 mg TE/g | [9] |

| Tyrosinase Inhibitory Ability | 55.06 ± 1.85 mg Kojic Acid Equivalent/g | [9] |

| α-Amylase Inhibition | 0.10 ± 0.01 mmol Acarbose Equivalent/g | [9] |

| α-Glucosidase Inhibition | 1.54 ± 0.01 mmol Acarbose Equivalent/g | [9] |

Hepatoprotective Activity

This compound has demonstrated significant hepatoprotective effects in various models of liver injury. It mitigates liver damage by reducing oxidative stress, inflammation, and apoptosis in hepatocytes.[10]

| Model | Organism | Dose | Key Findings | Reference |

| Carbon Tetrachloride (CCl₄)-induced Liver Injury | Rat | 125 mg/kg | Significant alleviation of hepatic inflammation and promotion of liver repair. | [5] |

| Arachidonic Acid-induced Hepatotoxicity | HepG2 Cells | 20 µM | 60% reduction in ROS production. | [11] |

| Methionine-Choline Deficient (MCD) Diet-induced NASH | Mouse | Not specified | Reduction in serum AST and ALT, hepatic immune cell infiltration, and liver fibrosis. | [12] |

Neuroprotective Activity

Emerging evidence suggests that this compound possesses neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases.

| Model | Organism | Concentration | Outcome | Reference |

| Scopolamine-induced Memory Deficits | Zebrafish | 2.79, 8.35, and 13.95 nM | Amelioration of memory deficits and reduction of brain oxidative stress. | [2] |

| Scopolamine-induced Cognitive Impairment | Zebrafish | 1, 3, and 5 µg/L | Decreased AChE activity and MDA levels; upregulated expression of bdnf, nfr2a, and creb1 genes. | [13] |

Mechanisms of Action: Signaling Pathways

This compound modulates several critical signaling pathways to exert its therapeutic effects. These interconnected pathways regulate inflammation, oxidative stress, and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound inhibits the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes.[5][6] This inhibition is a key mechanism underlying its anti-inflammatory effects.

References

- 1. Sweroside Alleviated LPS-Induced Inflammation via SIRT1 Mediating NF-κB and FOXO1 Signaling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acute Respiratory Distress Syndrome | Anti-inflammatory Effects of Sweroside on LPS-Induced ALI in Mice Via Activating SIRT1 | springermedicine.com [springermedicine.com]

- 4. Sweroside plays a role in mitigating high glucose-induced damage in human renal tubular epithelial HK-2 cells by regulating the SIRT1/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential [frontiersin.org]

- 6. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sweroside plays a role in mitigating high glucose-induced damage in human renal tubular epithelial HK-2 cells by regulating the SIRT1/NF-κB signaling pathway -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

- 9. Sweroside: An iridoid glycoside of potential neuroprotective, antidiabetic, and antioxidant activities supported by molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Hepatoprotective Properties of Gentiopicroside, Sweroside, and Swertiamarin Against Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sweroside Prevents Non-Alcoholic Steatohepatitis by Suppressing Activation of the NLRP3 Inflammasome [mdpi.com]

- 13. Sweroside Modulates Oxidative Stress and Neuroplasticity-Related Gene Expression in Scopolamine-Treated Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Sweroside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sweroside is a secoiridoid glycoside, a class of monoterpenoids widely distributed in the plant kingdom, particularly in species of the Gentianaceae, Rubiaceae, and Cornaceae families. It is recognized for its significant and diverse pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anti-tumor effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its underlying molecular mechanisms. Detailed experimental protocols for its isolation and for the characterization of its biological activities are also provided to support further research and development.

Chemical Structure and Properties

This compound possesses a complex stereochemistry that is crucial for its biological activity. Its structure consists of a secoiridoid aglycone linked to a glucose molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (4aS,5R,6S)-5-Ethenyl-6-(β-D-glucopyranosyloxy)-4,4a,5,6-tetrahydro-1H,3H-pyrano[3,4-c]pyran-1-one | [1] |

| CAS Number | 14215-82-6 | [1] |

| Molecular Formula | C₁₆H₂₂O₉ | [2][3] |

| Molecular Weight | 358.34 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 100-112 °C | [5][6] |

| Solubility | Soluble in water, methanol (B129727), ethanol (B145695), DMSO, and DMF. Insoluble in petroleum ether. | [7][8][9] |

| SMILES | C=C[C@@H]1[C@H]2C=C(O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)OC(=O)C2C1 | [1] |

Table 2: ¹H and ¹³C NMR Spectral Data for this compound in Acetone-d₆

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 1 | 98.50 | 5.46 (d, J = 1.62, 1H) |

| 3 | 151.53 | 7.46 (d, J = 2.58, 1H) |

| 4 | 105.32 | |

| 5 | 28.84 | 3.10 (m, 1H) |

| 6 | 24.52 | 1.74 (m, 1H), 1.61 (m, 1H) |

| 7 | 67.92 | 4.34 (m, 1H), 4.26 (m, 1H) |

| 8 | 132.63 | 5.53 (m, 1H) |

| 9 | 42.45 | 2.65 (m, 1H) |

| 10 | 119.86 | 5.29 (dd, J = 17.22, 1.88, 1H), 5.23 (dd, J = 10.12, 1.88, 1H) |

| 11 | 165.02 | |

| 1' | 98.52 | 4.68 (d, J = 7.65, 1H) |

| 2' | 73.61 | 3.10-3.34 (m) |

| 3' | 76.72 | 3.10-3.34 (m) |

| 4' | 70.49 | 3.10-3.34 (m) |

| 5' | 77.11 | |

| 6' | 61.90 | 3.65 (m), 3.84 (m) |

| Data sourced from Sweroside Ameliorated Memory Deficits in Scopolamine-Induced Zebrafish (Danio rerio) Model: Involvement of Cholinergic System and Brain Oxidative Stress.[7] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure for the isolation and purification of this compound from a plant source, such as Swertia species, based on established methods.[3][10][11]

1. Extraction: a. Air-dry and coarsely powder the plant material (e.g., whole plant of Swertia mussotii). b. Macerate the powdered material in 75% ethanol at room temperature for 24-48 hours with occasional stirring. c. Filter the extract and repeat the extraction process on the residue two more times. d. Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.

2. Fractionation: a. Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. b. Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing this compound. It is typically enriched in the ethyl acetate or n-butanol fraction.

3. Chromatographic Purification: a. Column Chromatography: i. Pack a silica (B1680970) gel (100-200 mesh) column with a suitable non-polar solvent (e.g., chloroform). ii. Load the this compound-rich fraction onto the column. iii. Elute the column with a gradient of chloroform (B151607) and methanol (e.g., 100:0 to 80:20). iv. Collect fractions and monitor by TLC. Pool the fractions containing pure this compound. b. High-Speed Counter-Current Chromatography (HSCCC) (Alternative/Further Purification): i. Select a suitable two-phase solvent system, for example, dichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1, v/v/v/v/v).[10] ii. Equilibrate the crude extract or partially purified fraction in the selected solvent system. iii. Perform HSCCC separation according to the instrument's specifications. iv. Collect fractions and analyze for purity using HPLC.

4. Purity Analysis: a. Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of methanol and water. b. Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities by modulating key cellular signaling pathways.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by targeting multiple pathways, primarily the NF-κB signaling pathway .

-

Mechanism: this compound has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][12] This inhibition is partly mediated through the activation of Sirtuin 1 (SIRT1) , which can deacetylate and thereby inactivate the p65 subunit of NF-κB.[4][12]

Caption: this compound's Anti-inflammatory Mechanism via NF-κB Pathway.

Antioxidant Activity

The antioxidant properties of this compound are primarily attributed to its ability to activate the Keap1/Nrf2 signaling pathway .

-

Mechanism: Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. This compound can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1), SOD, and GPx.[9][13]

Caption: this compound's Antioxidant Mechanism via Keap1/Nrf2 Pathway.

Regulation of NLRP3 Inflammasome

This compound has been shown to suppress the activation of the NLRP3 inflammasome , a key component of the innate immune system involved in inflammatory responses.

-

Mechanism: The activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. This compound can inhibit NLRP3 inflammasome activation, thereby reducing the production of active caspase-1 and mature IL-1β.[3][14] This inhibitory effect is partly linked to its ability to reduce the generation of mitochondrial reactive oxygen species (ROS), a known trigger for NLRP3 activation.

Caption: this compound's Inhibition of the NLRP3 Inflammasome Pathway.

Experimental Protocols for Biological Activity Assays

The following are generalized protocols for assessing the key biological activities of this compound.

1. Anti-inflammatory Activity Assay (in vitro): a. Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. b. Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for 1-2 hours. c. Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture and incubate for 24 hours. d. Measurement of Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. e. Measurement of Pro-inflammatory Cytokines: Quantify the levels of TNF-α, IL-1β, and IL-6 in the culture supernatant using ELISA kits according to the manufacturer's instructions. f. Western Blot Analysis: Analyze the protein expression levels of key signaling molecules (e.g., p-p65, IκBα, SIRT1) in cell lysates.

2. Antioxidant Activity Assay (in vitro): a. Cell Culture: Use a suitable cell line, such as H9c2 cardiomyocytes or HepG2 hepatocytes. b. Induction of Oxidative Stress: Treat the cells with an oxidizing agent like hydrogen peroxide (H₂O₂) or induce hypoxia/reoxygenation injury. c. Treatment: Co-treat or pre-treat the cells with different concentrations of this compound. d. Measurement of Reactive Oxygen Species (ROS): Measure intracellular ROS levels using fluorescent probes like DCFH-DA. e. Measurement of Antioxidant Enzyme Activity: Measure the activities of SOD and GPx in cell lysates using commercially available assay kits. f. Western Blot Analysis: Determine the protein expression levels of Nrf2, Keap1, and HO-1.

3. NLRP3 Inflammasome Activation Assay (in vitro): a. Cell Culture: Use bone marrow-derived macrophages (BMDMs) or THP-1 cells differentiated into macrophages. b. Priming: Prime the cells with LPS (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β. c. Treatment: Treat the cells with this compound for 1 hour. d. Activation: Activate the NLRP3 inflammasome with ATP (5 mM) or nigericin (B1684572) (10 µM) for 30-60 minutes. e. Measurement of IL-1β: Measure the concentration of mature IL-1β in the culture supernatant by ELISA. f. Western Blot Analysis: Detect cleaved caspase-1 (p20) in the supernatant and NLRP3, ASC, and pro-caspase-1 in the cell lysates.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a broad spectrum of pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress, such as NF-κB, Keap1/Nrf2, and the NLRP3 inflammasome, makes it a compelling candidate for further investigation in the context of various inflammatory and chronic diseases. The detailed chemical information and experimental protocols provided in this guide are intended to facilitate future research and accelerate the translation of this compound's therapeutic potential into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Sweroside Ameliorated Memory Deficits in Scopolamine-Induced Zebrafish (Danio rerio) Model: Involvement of Cholinergic System and Brain Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation, complete NMR data and hepatoprotective activity of Sweroside as major constituents of Centaurium spicatum (L.) growing in Egypt | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mason.gmu.edu [mason.gmu.edu]

- 13. vjol.info.vn [vjol.info.vn]

- 14. This compound | C16H22O9 | CID 161036 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of (-)-Sweroside

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sweroside, a secoiridoid glycoside, has garnered significant scientific attention for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and neuroprotective effects. As a promising candidate for drug development, a thorough understanding of its natural sources is paramount for sustainable sourcing, extraction, and quality control. This technical guide provides an in-depth overview of the botanical origins of this compound, quantitative data on its prevalence, detailed experimental protocols for its extraction and analysis, and an illustration of its biosynthetic pathway.

Botanical Distribution of this compound

This compound is predominantly found within the plant kingdom, primarily in species belonging to the Gentianaceae and Cornaceae families. Recent comprehensive reviews have identified its presence in at least 46 plant species distributed across 19 genera and 7 families.

Key genera known to be rich sources of this compound include:

-

Gentiana (Gentianaceae): Various species within this genus, such as Gentiana lutea, Gentiana macrophylla, and Gentiana rigescens, are well-documented sources of sweroside.

-

Swertia (Gentianaceae): This genus, which includes the medicinally important Swertia chirayita, is a significant source of the compound. Sweroside was first isolated from Swertia chirayita.

-

Cornus (Cornaceae): Cornus officinalis (Japanese cornelian cherry) is a notable source, with sweroside being one of its key bioactive iridoid glycosides.

-

Lonicera (Caprifoliaceae): Species such as Lonicera japonica (Japanese honeysuckle) also contain sweroside.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant utilized, geographical location, and harvesting time. High-performance liquid chromatography (HPLC) is the most common analytical technique for the quantification of sweroside. The data presented below has been compiled from various studies to provide a comparative overview.

| Plant Species | Family | Plant Part | Sweroside Content (mg/g Dry Weight) | Reference |

| Gentiana lutea | Gentianaceae | Roots | 0.2 - 9.53 (variable) | |

| Gentiana macrophylla | Gentianaceae | Flowers | Higher than other parts | |

| Gentiana veitchiorum | Gentianaceae | Whole Plant | Variable | |

| Swertia chirayita | Gentianaceae | Whole Plant | Present, but often less abundant than other secoiridoids | |

| Swertia mussotii | Gentianaceae | Flower | Highest concentration | |

| Swertia punicea | Gentianaceae | Whole Plant | High content | |

| Cornus officinalis | Cornaceae | Fruits | Variable, a major iridoid glycoside | |

| Lonicera japonica | Caprifoliaceae | Stems and Flowers | Present |

Experimental Protocols

Extraction of this compound

The selection of an appropriate extraction method is critical for maximizing the yield of this compound. Common techniques include maceration, soxhlet extraction, and ultrasound-assisted extraction (UAE).

a) Maceration Protocol (General)

-

Plant Material Preparation: Air-dry the desired plant material (e.g., roots, whole plant) at room temperature or in an oven at a controlled temperature (40-50°C) to a constant weight. Grind the dried material into a coarse powder.

-

Solvent Selection: Methanol or ethanol (B145695) are commonly used solvents for the extraction of iridoid glycosides.

-

Extraction Process:

-

Soak the powdered plant material in the selected solvent (e.g., a 1:10 solid-to-solvent ratio) in a sealed container.

-

Agitate the mixture periodically.

-

Allow the extraction to proceed for 24-48 hours at room temperature.

-

-

Filtration and Concentration:

-

Filter the extract through cheesecloth or Whatman No. 1 filter paper to separate the solid residue.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

b) Soxhlet Extraction Protocol

-

Preparation: Place the powdered and dried plant material into a thimble.

-

Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then attached to a flask containing the extraction solvent (e.g., methanol) and a condenser.

-

Extraction Cycle:

-

Heat the solvent to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid.

-

The condenser ensures that any solvent vapor cools and drips back down into the chamber housing the solid material.

-

The chamber containing the solid material slowly fills with warm solvent.

-

When

-

An In-depth Technical Guide to (-)-Sweroside in the Gentianaceae Family

Affiliation: Google Research

Abstract

(-)-Sweroside is a prominent secoiridoid glycoside found extensively within the Gentianaceae family, which has long been utilized in traditional medicine.[1] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its biosynthesis, distribution across various Gentianaceae species, and its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anti-osteoporotic effects. The document elucidates the molecular mechanisms of action, focusing on the modulation of critical signaling pathways such as NF-κB, Keap1/Nrf2, and mTOR. Furthermore, this guide presents detailed experimental workflows for extraction, quantification, and in vitro pharmacological evaluation. All quantitative data are summarized in structured tables, and key pathways and protocols are visualized using standardized diagrams to facilitate understanding and further research.

Introduction

The Gentianaceae family comprises a wide array of plant species known for their rich composition of bioactive secondary metabolites, particularly iridoids and secoiridoids.[2][3] Among these, this compound stands out as a key bioactive constituent, first isolated from Swertia chirayita.[1] It is an odorless, bitter-tasting powder with high stability, making it a compound of significant interest for pharmaceutical applications.[4] Traditional medicinal systems have long revered plants from the Swertia and Gentiana genera for their detoxifying, anti-hepatitis, and antipyretic properties, much of which is now attributed to compounds like sweroside.[1][5] Modern pharmacological research has confirmed its broad therapeutic potential, demonstrating anti-inflammatory, antioxidant, hepatoprotective, antidiabetic, and neuroprotective activities.[4][6] This guide aims to consolidate the current scientific knowledge on this compound, focusing on its biochemical and pharmacological profile within the Gentianaceae family.

Biosynthesis and Distribution

Biosynthesis Pathway

The biosynthesis of this compound is part of the broader secoiridoid pathway in plants. The process originates from the mevalonate (B85504) pathway, leading to the synthesis of the iridoid loganin. Loganin then undergoes a crucial ring cleavage reaction to form this compound.[5] Subsequently, sweroside can be further metabolized into other significant secoiridoids, such as swertiamarin (B1682845) and gentiopicroside, which are also characteristic compounds of the Gentianaceae family.[1][4][5] The accumulation of these metabolites can be specific to different organs and tissues within the plant.[4]

Distribution and Content in Gentianaceae

This compound is widely distributed among species of the Gentianaceae family, particularly within the genera Gentiana and Swertia.[1][7] Its concentration can vary significantly based on the species, the specific plant part, and the geographical origin. Quantitative analyses, typically performed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS), have determined the content of sweroside in various plant materials.[8][9][10]

| Plant Species | Plant Part | This compound Content (% w/w) | Reference |

| Gentiana lutea L. | Roots | Not explicitly quantified, but present | [9][10] |

| Gentiana veitchiorum Hemsl. | Whole Plant | Variable across batches | [8] |

| Gentiana straminea Maxim. | Aerial & Underground Parts | Present as a major component | [11] |

| Sinoswertia tetraptera | Root, Leaf, Stem, Flower | Lowest in the root, highest in the flower | [12] |

Pharmacological Activities and Mechanisms of Action

This compound exhibits a wide range of pharmacological effects by modulating multiple molecular targets and signaling pathways.[1][6] Its low bioavailability and rapid metabolism, however, present challenges for its clinical translation.[4][7]

Anti-inflammatory and Antioxidant Effects

Sweroside exerts potent anti-inflammatory and antioxidant activities, which are central to many of its therapeutic effects.

-

Inhibition of the NF-κB/NLRP3 Pathway: Sweroside can suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][13] This inhibition leads to a downstream reduction in the expression and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1] Furthermore, it can attenuate the activation of the NLRP3 inflammasome, a key component of the innate immune response responsible for processing pro-IL-1β into its active form.[13][14]

-

Activation of the Keap1/Nrf2 Axis: Sweroside can mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[13] It inhibits the Keap1 protein, which normally targets Nrf2 for degradation. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (ARE) and upregulates the expression of protective antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[13]

Anti-osteoporotic Effects

Sweroside has demonstrated potential in treating osteoporosis by simultaneously promoting bone formation and inhibiting bone resorption.[7] It enhances osteoblast differentiation by activating the mTORC1 signaling pathway, leading to increased levels of key transcription factors like RUNX2 and Osterix (OSX).[1][7] Concurrently, it suppresses osteoclastogenesis by inhibiting the RANKL pathway, which involves blocking the activation of NF-κB (p65) and MAPKs (JNK, ERK, p38).[7]

Other Pharmacological Activities

-

Hepatoprotective: Sweroside protects the liver from damage induced by toxins by reducing oxidative stress and inflammatory responses.[5][11]

-

Antidiabetic: It exhibits inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, suggesting a potential role in managing blood glucose levels.[6][15]

-

Neuroprotective: Sweroside has shown promise in protecting against neurodegenerative diseases, though the mechanisms are still under investigation.[4] It displays inhibitory activity against butyrylcholinesterase (BChE) but not acetylcholinesterase (AChE).[6]

Summary of Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the bioactivities of this compound.

| Activity | Assay/Enzyme Target | Result | Reference |

| Antidiabetic | α-Amylase Inhibition | 0.10 mmol ACAE/g | [6][15] |

| Antidiabetic | α-Glucosidase Inhibition | 1.54 mmol ACAE/g | [6][15] |

| Neuroprotective | Butyrylcholinesterase (BChE) Inhibition | 6.03 ± 0.44 mg GALAE/g | [6] |

| Neuroprotective | Acetylcholinesterase (AChE) Inhibition | No inhibitory activity | [6] |

| Tyrosinase Inhibition | Tyrosinase | 55.06 ± 1.85 mg Kojic acid equivalent/g | [15] |

| Antioxidant | ABTS Assay | 0.34 ± 0.08 mg TE/g | [15] |

| Antioxidant | CUPRAC Assay | 21.14 ± 0.43 mg TE/g | [15] |

| Antioxidant | FRAP Assay | 12.32 ± 0.20 mg TE/g | [15] |

ACAE: Acarbose equivalent; GALAE: Galantamine equivalent; TE: Trolox equivalent.

Pharmacokinetics

Pharmacokinetic studies, primarily in animal models, have revealed that sweroside is rapidly metabolized.[7] It reaches peak plasma levels quickly but is also eliminated rapidly, indicating a short duration of action. The absolute oral bioavailability has been estimated to be low, around 11.90 ± 1.33%, which poses a significant hurdle for its clinical application.[7] It is primarily eliminated via the kidneys after being metabolized.[7]

| Pharmacokinetic Parameter | Value | Reference |

| Oral Bioavailability | 11.90 ± 1.33% | [7] |

| Time to Peak Plasma Concentration (Tmax) | 74.5 ± 12.3 min | [7] |

| Elimination Route | Primarily renal (as metabolites) | [7] |

Experimental Protocols and Methodologies

Extraction and Quantification Workflow

The extraction and analysis of sweroside from Gentianaceae plant material is a critical first step for research and drug development. A generalized workflow involves solvent extraction followed by chromatographic quantification.

Protocol: Ultrasound-Assisted Extraction (UAE) and HPLC Analysis

-

Sample Preparation: Dry the plant material (e.g., roots, leaves) and grind it into a fine powder.

-

Extraction:

-

Filtration and Concentration: Filter the extract to remove solid plant material. The solvent may be evaporated under reduced pressure to concentrate the sample.

-

Quantitative Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol).

-

Inject a known volume of the sample into an HPLC or UHPLC system equipped with a C18 column and a Photodiode Array (PDA) detector.[8][9]

-

Use a mobile phase gradient, often consisting of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid (TFA).[9]

-

Quantify sweroside by comparing the peak area from the sample to a standard curve generated from a pure sweroside reference compound.[10]

-

In Vitro Pharmacological Assay Workflow

To investigate the biological activity of sweroside, a series of in vitro assays are typically performed. The following workflow describes a general protocol for evaluating its protective effects against induced cellular injury.

Protocol: Assessing Cardioprotective Effects Against Hypoxia/Reoxygenation (HR) Injury

-

Cell Culture: Culture a relevant cell line (e.g., H9c2 cardiomyocytes) under standard conditions (37°C, 5% CO2).[13]

-

Pre-treatment: Treat the cells with various concentrations of sweroside (e.g., 50 µM) for a specified duration (e.g., 24 hours) before inducing injury.[13]

-

Induction of Injury: Subject the cells to a period of hypoxia followed by reoxygenation to mimic ischemia-reperfusion injury.[13]

-

Viability and Cytotoxicity Assays:

-

Assess cell viability using assays like MTT or CCK-8.[13]

-

Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.[13]

-

-

Measurement of Oxidative Stress: Quantify intracellular Reactive Oxygen Species (ROS) using fluorescent probes like DCFH-DA.[17]

-

Inflammation and Apoptosis/Pyroptosis Assays:

Conclusion

This compound is a key bioactive secoiridoid from the Gentianaceae family with significant, multi-target therapeutic potential.[1] Its well-documented anti-inflammatory, antioxidant, and hepatoprotective properties, mediated through pathways like NF-κB and Nrf2, position it as a promising candidate for the development of new pharmacotherapies.[1][13] However, major challenges remain, particularly its low oral bioavailability and rapid metabolism, which currently limit its clinical utility.[4][7] Future research should focus on developing advanced drug delivery systems or structural modifications to improve its pharmacokinetic profile. Further rigorous preclinical and clinical studies are essential to fully validate its efficacy and safety, paving the way for its successful translation from a traditional remedy to a modern therapeutic agent.

References

- 1. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical Methods of Phytochemicals from the Genus Gentiana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantitative comparison and evaluation between aerial and underground parts of Gentiana straminea through simultaneous determination of five major compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sweroside Protects Against Myocardial Ischemia–Reperfusion Injury by Inhibiting Oxidative Stress and Pyroptosis Partially via Modulation of the Keap1/Nrf2 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sweroside alleviates pressure overload-induced heart failure through targeting CaMKⅡδ to inhibit ROS-mediated NF-κB/NLRP3 in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sweroside: An iridoid glycoside of potential neuroprotective, antidiabetic, and antioxidant activities supported by molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of (-)-Sweroside

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sweroside is a vital secoiridoid glycoside renowned for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. As a key intermediate in the biosynthesis of more complex iridoids and alkaloids, understanding its formation is crucial for the metabolic engineering of medicinal plants and the development of novel therapeutics. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps, regulatory mechanisms, and experimental protocols for its study.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general isoprenoid pathway, specifically the methylerythritol phosphate (B84403) (MEP) pathway, which provides the precursor geranyl pyrophosphate (GPP). The pathway can be segmented into two main stages: the formation of the iridoid scaffold (loganin) and the subsequent cleavage and modification to yield sweroside.

Stage 1: Formation of the Iridoid Scaffold (Loganin)

The initial steps leading to the core iridoid structure are conserved across many plant species.

-

Geraniol (B1671447) Synthesis: The pathway commences with the conversion of GPP to geraniol, catalyzed by Geraniol Synthase (GES) .[1] This monoterpene alcohol serves as the foundational substrate for subsequent oxidative reactions.

-

Oxidation of Geraniol: A series of oxidation reactions convert geraniol to 8-oxogeranial. This is a two-step process involving:

-

Geraniol 8-hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol to 8-hydroxygeraniol.

-

8-hydroxygeraniol oxidoreductase (8HGO): An alcohol dehydrogenase that oxidizes 8-hydroxygeraniol to 8-oxogeranial.

-

-

Iridoid Ring Formation: The crucial cyclization of 8-oxogeranial to form the iridoid skeleton is catalyzed by Iridoid Synthase (ISY) . This enzyme facilitates a reductive cyclization to produce the iridoid ring system.

-

Formation of Loganin (B1675030): Following the initial cyclization, a series of hydroxylation, oxidation, methylation, and glycosylation steps, which are not yet fully elucidated in all sweroside-producing species, lead to the formation of loganin. Loganic acid is a direct precursor which is methylated to form loganin.[2]

Stage 2: Secoiridoid Formation (Sweroside)

The defining step in the formation of secoiridoids like sweroside is the cleavage of the cyclopentane (B165970) ring of an iridoid precursor.

-

Ring Cleavage of Loganin: The cyclopentane ring of loganin is cleaved by the enzyme Secologanin (B1681713) Synthase (SLS) , a cytochrome P450 enzyme (CYP72A1).[3][4][5] This oxidative cleavage results in the formation of secologanin.[3][4]

-

Conversion to Sweroside: While the direct enzymatic conversion of loganin to sweroside is cited in some literature, detailed enzymatic studies point to secologanin as the product of loganin cleavage.[6][7] The subsequent conversion of secologanin to sweroside is not explicitly detailed in the available literature, suggesting it might be a rapid, spontaneous rearrangement or catalyzed by an as-yet-unidentified enzyme. Some evidence also points to sweroside being a precursor to other secoiridoids like gentiopicroside.[2]

Regulatory Mechanisms

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily in response to stress signals such as jasmonates.

Jasmonate Signaling Pathway

The phytohormone jasmonic acid and its derivatives (jasmonates) are key signaling molecules that induce the expression of genes involved in iridoid and secoiridoid biosynthesis.[8][9] This response is mediated by a cascade of transcription factors.

-

Jasmonate-Responsive Elements (JREs): The promoters of many biosynthetic genes in this pathway contain JREs, which are specific DNA sequences recognized by transcription factors.[8][10][11]

-

Transcription Factors: Several families of transcription factors are implicated in the regulation of the sweroside pathway, including:

-

bHLH Transcription Factors (BIS1, BIS2): Basic helix-loop-helix (bHLH) transcription factors, such as BIS1 and BIS2, are key regulators that activate the expression of early iridoid biosynthesis genes.

-

AP2/ERF Transcription Factors (ORCA3): The APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) family of transcription factors, particularly ORCA3, also plays a crucial role in upregulating pathway genes in response to jasmonate signaling.[12]

-

The interplay between these transcription factors allows for a coordinated and robust response to environmental cues, leading to the accumulation of defensive compounds like sweroside.

Quantitative Data

Quantitative data for the enzymes in the this compound biosynthetic pathway are crucial for metabolic engineering and modeling efforts. The following table summarizes the available kinetic parameters.

| Enzyme | Substrate | Km | Vmax/kcat | Source Organism | Reference |

| Geraniol Synthase (GES) | Geranyl Diphosphate | 21 µM | 0.8 s⁻¹ (kcat) | Ocimum basilicum | [13] |

| Secologanin Synthase (SLS) | Loganin | Not Reported | Not Reported | Lonicera japonica | [4] |

| Strictosidine Synthase | Tryptamine | 0.83 mM | 5.85 nkat/mg | Catharanthus roseus | [14] |

| Strictosidine Synthase | Secologanin | 0.46 mM | 5.85 nkat/mg | Catharanthus roseus | [14] |

Note: Strictosidine Synthase utilizes secologanin, the product of the loganin cleavage, and is a key enzyme in the downstream biosynthesis of terpenoid indole (B1671886) alkaloids.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression and Functional Characterization of Secologanin Synthase (a Cytochrome P450) in Yeast

This protocol describes the expression of a plant cytochrome P450, such as secologanin synthase, in Saccharomyces cerevisiae for functional analysis.[14][15][16]

1. Vector Construction:

- Amplify the full-length coding sequence of the candidate secologanin synthase gene from plant cDNA.

- Clone the amplified gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

- The vector should also contain a selectable marker (e.g., URA3).

2. Yeast Transformation:

- Transform the expression construct into a suitable yeast strain (e.g., WAT11), which is engineered to express a plant NADPH-cytochrome P450 reductase, essential for P450 activity.[15]

- Use the lithium acetate/polyethylene glycol method for transformation.

- Select transformed yeast colonies on synthetic complete medium lacking uracil (B121893) (SC-Ura).

3. Protein Expression:

- Grow a starter culture of the transformed yeast in SC-Ura medium with glucose at 30°C overnight.

- Inoculate a larger volume of SC-Ura medium with galactose (to induce gene expression) with the starter culture.

- Incubate at 30°C with shaking for 24-48 hours.

4. Microsome Isolation:

- Harvest the yeast cells by centrifugation.

- Wash the cells with TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

- Resuspend the cells in TEK buffer containing a protease inhibitor cocktail and glass beads.

- Disrupt the cells by vigorous vortexing.

- Centrifuge the lysate at low speed to remove cell debris.

- Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

- Resuspend the microsomal pellet in a suitable buffer.

5. Enzyme Assay:

- Prepare a reaction mixture containing the isolated microsomes, loganin (substrate), and an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

- Incubate the reaction at 30°C for a defined period.

- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

- Extract the products and analyze by LC-MS to detect the formation of secologanin.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis of Biosynthetic Genes and Transcription Factors

This protocol outlines the steps for measuring the transcript levels of genes involved in sweroside biosynthesis, such as GES, G8H, SLS, and regulatory transcription factors like BIS1 and ORCA3.[17][18][19][20]

1. RNA Extraction and cDNA Synthesis:

- Isolate total RNA from plant tissues of interest (e.g., leaves, roots) using a suitable RNA extraction kit or Trizol-based method.

- Treat the RNA with DNase I to remove any contaminating genomic DNA.

- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

2. Primer Design and Validation:

- Design gene-specific primers for the target genes and a set of reference (housekeeping) genes. Primers should be designed to amplify a product of 100-200 bp.

- Validate the primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

3. qRT-PCR Reaction:

- Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

- Perform the reaction in a real-time PCR cycler with a typical program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

- Determine the cycle threshold (Ct) values for each gene.

- Normalize the Ct values of the target genes to the geometric mean of the Ct values of the reference genes (ΔCt).

- Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizations

Caption: Biosynthetic pathway of this compound from Geranyl Pyrophosphate.

Caption: Jasmonate signaling pathway regulating iridoid biosynthesis.

Caption: Workflow for heterologous expression of a plant P450 in yeast.

Conclusion

The biosynthesis of this compound is a complex, multi-step process involving a series of enzymatic reactions and tight transcriptional regulation. While the core pathway from GPP to the iridoid precursor loganin and its subsequent cleavage to secologanin are relatively well-understood, the final step to sweroside requires further investigation. The elucidation of this pathway opens avenues for metabolic engineering to enhance the production of this valuable medicinal compound. The experimental protocols provided herein offer a framework for researchers to further dissect and manipulate this important biosynthetic pathway.

References

- 1. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LIPID MAPS [lipidmaps.org]

- 6. researchgate.net [researchgate.net]

- 7. Alkaloid biosynthesis. Part XIV. Secologanin: its conversion into ipecoside and its role as biological precursor of the indole alkaloids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. The jasmonate-responsive element from the ORCA3 promoter from Catharanthus roseus is active in Arabidopsis and is controlled by the transcription factor AtMYC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel jasmonate‐ and elicitor‐responsive element in the periwinkle secondary metabolite biosynthetic gene Str interacts with a jasmonate‐ and elicitor‐inducible AP2‐domain transcription factor, ORCA2 | The EMBO Journal [link.springer.com]

- 11. Identification of a Bipartite Jasmonate-Responsive Promoter Element in the Catharanthus roseus ORCA3 Transcription Factor Gene That Interacts Specifically with AT-Hook DNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Jasmonate-Responsive ERF Transcription Factors Regulate Steroidal Glycoalkaloid Biosynthesis in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]

- 14. DSpace [repository.kaust.edu.sa]

- 15. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 18. Quantitative RT-PCR analysis of 20 transcription factor genes of MADS, ARF, HAP2, MBF and HB families in moisture stressed shoot and root tissues of sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hepatoprotective Mechanisms of (-)-Sweroside

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Sweroside, a secoiridoid glycoside found in various medicinal plants, has demonstrated significant hepatoprotective properties across a range of preclinical liver injury models. Its therapeutic effects are attributed to a multi-targeted mechanism of action that encompasses the modulation of critical signaling pathways, suppression of oxidative stress and inflammation, and inhibition of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the hepatoprotective effects of this compound, with a focus on key signaling pathways, quantitative data from pertinent studies, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for liver diseases.

Core Hepatoprotective Mechanisms of this compound

This compound exerts its liver-protective effects through a complex interplay of molecular events, primarily centered around the activation of antioxidant defenses, suppression of inflammatory responses, and regulation of apoptotic pathways.

Attenuation of Oxidative Stress via the Nrf2/HO-1 Signaling Pathway

Oxidative stress is a key pathogenic factor in many liver diseases. This compound has been shown to bolster the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, this interaction is disrupted, leading to the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including HO-1, thereby upregulating their expression and enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[1][2][3][4] Studies have demonstrated that Sweroside can promote the nuclear translocation of Nrf2, leading to increased expression of HO-1 and other antioxidant enzymes.[1]

Suppression of Inflammation via the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of progressive liver disease. This compound has been shown to exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. Nuclear NF-κB then promotes the transcription of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][9] Research indicates that Sweroside can suppress the phosphorylation of IκB and the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory mediators.[5]

Regulation of Apoptosis

Hepatocyte apoptosis, or programmed cell death, is a critical event in the progression of various liver diseases. This compound has been found to protect liver cells from apoptosis by modulating the expression of key apoptosis-related proteins, particularly the Bcl-2 family. The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is crucial for cell survival.[10][11][12][13] An increase in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-3), ultimately leading to apoptosis.[14] Studies suggest that Sweroside can increase the expression of Bcl-2 and decrease the expression of Bax, thereby reducing the Bax/Bcl-2 ratio and inhibiting caspase-3 activation.[14]

Quantitative Data on the Hepatoprotective Effects of this compound

The hepatoprotective effects of this compound have been quantified in several preclinical studies. The following tables summarize key findings from various liver injury models.

Table 1: Effects of this compound on Serum Biomarkers of Liver Injury

| Liver Injury Model | Species | Sweroside Dosage | Duration of Treatment | Change in ALT Levels | Change in AST Levels | Reference |

| CCl4-induced Fibrosis | Mice | Not Specified | 4 weeks | Significant Reduction | Significant Reduction | [15] |

| ANIT-induced Cholestasis | Mice | 120 mg/kg/day | 5 days | Significant Reduction | Significant Reduction | [16] |

| High-Fat Diet-induced NAFLD | Mice | 60, 120, 240 mg/kg/day | 6 weeks | Dose-dependent Reduction | Dose-dependent Reduction | [17] |

| MCD Diet-induced NASH | Mice | 5, 30 mg/kg | 2 weeks | Significant Reduction | Significant Reduction | [18][19] |

Table 2: Effects of this compound on Inflammatory and Apoptotic Markers

| Liver Injury Model | Species | Sweroside Dosage | Key Inflammatory/Apoptotic Markers | Observed Effect | Reference |

| ANIT-induced Cholestasis | Mice | 120 mg/kg/day | TNF-α, IL-6 | Significant Reduction in mRNA and protein levels | [16] |

| High-Fat Diet-induced NAFLD | Mice | 60, 120, 240 mg/kg/day | TNF-α, IL-6 | Dose-dependent reduction in mRNA expression | [17] |

| IL-1β-stimulated Chondrocytes | Rat | 0.1, 1, 10 µg/ml | p-NF-κB p65 | Dose-dependent attenuation (18.4%, 44.5%, 72.7% respectively) | [5] |

| D-GalN/LPS-induced Injury | Mice | 10 mg/kg | Bcl-2/Bax ratio | Increased | [14] |

Detailed Experimental Protocols

Reproducibility of scientific findings is contingent on detailed methodological reporting. This section outlines the experimental protocols employed in key studies investigating the hepatoprotective effects of this compound.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

-

Animal Model: Male C57BL/6 mice are commonly used.

-

Induction of Injury: Liver fibrosis is induced by intraperitoneal injections of 10% carbon tetrachloride (CCl4) dissolved in olive oil, administered three times a week for six weeks.[15]

-

Sweroside Treatment: Sweroside is administered via intragastric gavage once daily, commencing at the beginning of the fourth week of CCl4 treatment and continuing until the end of the experiment.[15]

-

Outcome Measures: At the end of the sixth week, animals are euthanized, and blood and liver tissues are collected. Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.[20][21] Liver tissues are subjected to histological analysis (e.g., H&E and Masson's trichrome staining) to assess the extent of fibrosis. Molecular analyses, such as Western blotting and qRT-PCR, are performed to evaluate the expression of relevant proteins and genes (e.g., FXR, miR-29a, collagen, TIMP1).

α-Naphthylisothiocyanate (ANIT)-Induced Cholestatic Liver Injury Model

-

Animal Model: Male C57BL/6 mice are typically used.

-

Treatment Regimen: Mice receive Sweroside (e.g., 120 mg/kg/day, intragastrically) for five consecutive days.[16]

-

Induction of Injury: On the third day of Sweroside treatment, a single dose of α-naphthylisothiocyanate (ANIT) (e.g., 75 mg/kg, intragastrically) is administered to induce cholestatic liver injury.[16]

-

Sample Collection: Animals are euthanized on the fifth day, and serum and liver samples are collected.[16]

-

Outcome Measures: Serum biochemical markers including ALT, AST, alkaline phosphatase (ALP), and total bilirubin are measured.[16] Hepatic bile acid profiles are analyzed. Liver tissues are examined for pathological changes using H&E staining. The expression of pro-inflammatory mediators (e.g., TNF-α, IL-6) and genes related to bile acid metabolism are assessed by qRT-PCR and ELISA.[16]

High-Fat Diet (HFD)-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) Model

-

Animal Model: C57BL/6 mice are a common choice for this model.

-

Induction of NAFLD: Mice are fed a high-fat diet (HFD) for an extended period (e.g., 14 weeks) to induce obesity, hyperglycemia, and fatty liver.[17]

-

Sweroside Treatment: Following the induction period, mice are continued on the HFD alone or a HFD mixed with Sweroside at various daily dosages (e.g., 60, 120, and 240 mg/kg of body weight) for a subsequent period (e.g., 6 weeks).[17]

-

Monitoring and Outcome Measures: Body weight and food intake are monitored weekly. At the end of the treatment period, biochemical analyses (serum ALT, AST, lipid profile) and pathological examinations (liver histology with H&E and Oil Red O staining) are conducted.[17][22][23][24] Transcriptomic analysis (RNA-sequencing) and RT-qPCR are performed to investigate the underlying molecular mechanisms, with a focus on genes related to lipid metabolism and inflammation.[17]

Conclusion and Future Directions

The collective evidence from preclinical studies strongly supports the hepatoprotective potential of this compound. Its ability to modulate multiple key signaling pathways involved in oxidative stress, inflammation, and apoptosis underscores its promise as a multi-targeted therapeutic agent for liver diseases. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound.

Future research should focus on elucidating the precise molecular interactions of Sweroside with its targets, conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery, and ultimately, translating these promising preclinical findings into well-designed clinical trials to evaluate its safety and efficacy in patients with liver diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Nrf2-Inducing Anti-Oxidation Stress Response in the Rat Liver - New Beneficial Effect of Lansoprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sweroside Alleviated LPS-Induced Inflammation via SIRT1 Mediating NF-κB and FOXO1 Signaling Pathways in RAW264.7 Cells | MDPI [mdpi.com]

- 8. Resveratrol effectively attenuates α-naphthyl-isothiocyanate-induced acute cholestasis and liver injury through choleretic and anti-inflammatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | SRT1720 Alleviates ANIT-Induced Cholestasis in a Mouse Model [frontiersin.org]

- 10. Effect of bax, bcl-2 and bcl-xL on regulating apoptosis in tissues of normal liver and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis as a Mechanism for Liver Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bax-mediated apoptosis in the livers of rats after partial hepatectomy in the retrorsine model of hepatocellular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Liver's Dance with Death: Two Bcl-2 Guardian Proteins from the Abyss - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory effect of picroside II on hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sweroside ameliorated carbon tetrachloride (CCl4)-induced liver fibrosis through FXR-miR-29a signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sweroside ameliorates α-naphthylisothiocyanate-induced cholestatic liver injury in mice by regulating bile acids and suppressing pro-inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sweroside ameliorates NAFLD in high-fat diet induced obese mice through the regulation of lipid metabolism and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sweroside Prevents Non-Alcoholic Steatohepatitis by Suppressing Activation of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Swertia mussotii prevents high-fat diet-induced non-alcoholic fatty liver disease in rats by inhibiting expression the TLR4/MyD88 and the phosphorylation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Stork: Sweroside ameliorates NAFLD in high-fat diet induced obese mice through the regulation of lipid metabolism and inflammatory response [storkapp.me]

- 24. Effect of a high fat, high sucrose diet on the promotion of non-alcoholic fatty liver disease in male rats: the ameliorative role of three natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Sweroside CAS number and molecular weight

An In-depth Technical Guide to (-)-Sweroside

This technical guide provides a comprehensive overview of this compound, an iridoid glycoside with significant therapeutic potential. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activities, and the molecular mechanisms underlying its effects.

Core Compound Data

This compound is a natural product found in various medicinal plants. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 14215-86-2 | [1][2][3][4] |

| Molecular Formula | C₁₆H₂₂O₉ | [1][2][5][6] |

| Molecular Weight | 358.34 g/mol | [1][2][6][7] |

Pharmacological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects.[1] These therapeutic actions are attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Pathways

This compound has been shown to exert potent anti-inflammatory effects by targeting several critical signaling cascades. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] Key modulated pathways include:

-

NF-κB Signaling: Sweroside can inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[1][5] It has been observed to prevent the degradation of IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another target of Sweroside. It can suppress the phosphorylation of JNK, ERK, and p38 MAPKs, which are involved in inflammatory responses.[2]

-

SIRT1 Pathway: In models of acute lung injury, Sweroside has been shown to activate Sirtuin 1 (SIRT1), which subsequently suppresses the NF-κB pathway, leading to reduced inflammation.[7][8]

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antioxidant and Cytoprotective Pathways

This compound also demonstrates significant antioxidant properties by modulating pathways that protect cells from oxidative stress.

-

Keap1/Nrf2 Axis: Sweroside can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) by inhibiting its repressor, Kelch-like ECH-associated protein 1 (Keap1).[4] Nrf2 is a master regulator of the antioxidant response.

-

PI3K/Akt Pathway: This pathway, involved in cell survival and proliferation, can be activated by Sweroside, contributing to its cytoprotective effects.[1]

The following diagram illustrates the activation of the Keap1/Nrf2 antioxidant pathway by this compound.

Caption: Activation of the Keap1/Nrf2 antioxidant pathway by this compound.

Experimental Protocols

This section details common experimental methodologies used to investigate the biological activities of this compound.

In Vitro Anti-inflammatory Assay

-

Cell Culture: Murine macrophage cells (e.g., RAW264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are collected and subjected to SDS-PAGE. Proteins of interest (e.g., p-p65, IκBα) are detected using specific primary and secondary antibodies.

In Vitro Antioxidant Assay (ROS Measurement)

-

Cell Culture: A suitable cell line (e.g., H9c2 cardiomyocytes) is used.

-

Induction of Oxidative Stress: Oxidative stress is induced by treating the cells with an agent like H₂O₂ or by subjecting them to hypoxia/reoxygenation.

-

Sweroside Treatment: Cells are pre-treated with this compound before the induction of oxidative stress.

-

ROS Detection: Intracellular reactive oxygen species (ROS) levels are measured using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[5][9] The fluorescence intensity is quantified using a fluorescence microscope or a plate reader.

In Vivo Animal Model of Acute Lung Injury

-

Animal Model: An acute lung injury (ALI) model is established in mice (e.g., C57BL/6) by intratracheal instillation of LPS.

-

Sweroside Administration: this compound is administered to the mice (e.g., intraperitoneally) at various doses for a specific period before and/or after LPS challenge.[7][8]

-

Assessment of Lung Injury:

-

Lung Wet-to-Dry Weight Ratio: To assess pulmonary edema.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts are performed, and cytokine levels in the BALF are measured by ELISA.

-

Histopathology: Lung tissues are collected, fixed in formalin, paraffin-embedded, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.

-

The following diagram outlines a general experimental workflow for evaluating the in vivo efficacy of this compound.

Caption: General experimental workflow for evaluating this compound.

References

- 1. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sweroside Protects Against Myocardial Ischemia–Reperfusion Injury by Inhibiting Oxidative Stress and Pyroptosis Partially via Modulation of the Keap1/Nrf2 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sweroside alleviates pressure overload-induced heart failure through targeting CaMKⅡδ to inhibit ROS-mediated NF-κB/NLRP3 in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory Effects of Sweroside on LPS-Induced ALI in Mice Via Activating SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Isolation of (-)-Sweroside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural sources, and detailed methodologies for the isolation and purification of (-)-Sweroside. It is designed to equip researchers, scientists, and professionals in drug development with the necessary information to extract, identify, and quantify this bioactive iridoid glycoside.

Introduction to this compound

This compound is a secoiridoid glycoside first isolated from Swertia chirayita, a plant with a long history of use in traditional medicine.[1] It is recognized for its bitter taste and high stability, making it a compound of interest for pharmaceutical and food industries.[1] Extensive research has revealed a wide range of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects.[1][2] These therapeutic potentials are attributed to its ability to modulate various signaling pathways, such as NF-κB, mTOR, MAPK, and PI3K/Akt.[1]

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Gentianaceae and Cornaceae families. It has been identified in numerous species, highlighting its widespread distribution in the plant kingdom. A summary of plant species known to contain this compound is presented in Table 1.

Table 1: Natural Plant Sources of this compound

| Family | Genus | Species | Plant Part(s) |

| Gentianaceae | Swertia | Swertia chirayita | Whole plant |

| Swertia japonica | Whole plant | ||

| Swertia pseudochinensis | - | ||

| Swertia bimaculata | Herbs | ||

| Gentiana | Gentiana macrophylla | Roots | |

| Gentiana algida | - | ||

| Gentiana triflora | - | ||

| Gentiana rigescens | - | ||

| Gentiana lutea | - | ||

| Cornaceae | Cornus | Cornus officinalis | Fruit |

| Caprifoliaceae | Lonicera | Lonicera japonica | Flower buds, Stem |

This table is a compilation of information from multiple sources.[1][3]

Experimental Protocols: Isolation and Purification of this compound

The following protocols provide a detailed, step-by-step guide for the extraction, isolation, and purification of this compound from plant materials. The workflow is depicted in the diagram below.

Extraction from Lonicera japonica (Honeysuckle) Stem

This protocol is adapted from a method for extracting active constituents, including sweroside, from honeysuckle stems.[4]

3.1.1. Materials and Reagents:

-

Dried stems of Lonicera japonica

-

Distilled water

-

Ethanol or Methanol (B129727) (for subsequent purification steps)

-

Reflux apparatus

-

Filtration system (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

3.1.2. Protocol:

-